molecular formula C10H12ClFO2 B13889985 4-Chloro-1-(1,1-dimethoxyethyl)-2-fluorobenzene

4-Chloro-1-(1,1-dimethoxyethyl)-2-fluorobenzene

Cat. No.: B13889985
M. Wt: 218.65 g/mol
InChI Key: RVRLEOYRBIEXBY-UHFFFAOYSA-N
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Description

4-Chloro-1-(1,1-dimethoxyethyl)-2-fluorobenzene is an organic compound with the molecular formula C10H12ClFO2. It is a derivative of benzene, characterized by the presence of chloro, fluorine, and dimethoxyethyl groups attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(1,1-dimethoxyethyl)-2-fluorobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable benzene derivative, such as 4-chlorobenzene.

    Fluorination: Introduction of the fluorine atom can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.

    Dimethoxyethylation: The dimethoxyethyl group is introduced through a reaction with an appropriate alkylating agent, such as dimethoxyethane, in the presence of a strong base like sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, leading to higher yields and purity.

    Catalysts: The use of catalysts such as palladium or nickel can enhance the efficiency of the fluorination and alkylation steps.

    Purification: The final product is purified using techniques like distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(1,1-dimethoxyethyl)-2-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Products include derivatives with different substituents replacing the chloro or fluorine atoms.

    Oxidation: Products include quinones or other oxidized aromatic compounds.

    Reduction: Products include partially or fully hydrogenated derivatives.

Scientific Research Applications

4-Chloro-1-(1,1-dimethoxyethyl)-2-fluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(1,1-dimethoxyethyl)-2-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro, fluorine, and dimethoxyethyl groups can influence its binding affinity and reactivity. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-(1,2-dimethoxyethyl)benzene: Similar structure but with a different position of the methoxy groups.

    4-Chloro-2-fluoro-1-methoxybenzene: Lacks the dimethoxyethyl group.

    4-Chloro-1-fluoro-2-methoxybenzene: Contains a single methoxy group instead of dimethoxyethyl.

Uniqueness

4-Chloro-1-(1,1-dimethoxyethyl)-2-fluorobenzene is unique due to the combination of chloro, fluorine, and dimethoxyethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H12ClFO2

Molecular Weight

218.65 g/mol

IUPAC Name

4-chloro-1-(1,1-dimethoxyethyl)-2-fluorobenzene

InChI

InChI=1S/C10H12ClFO2/c1-10(13-2,14-3)8-5-4-7(11)6-9(8)12/h4-6H,1-3H3

InChI Key

RVRLEOYRBIEXBY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)F)(OC)OC

Origin of Product

United States

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